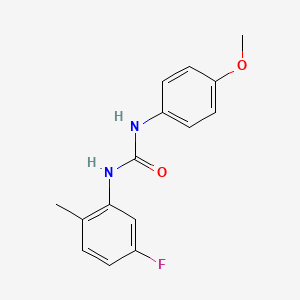![molecular formula C14H17F4NO2 B5883398 N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B5883398.png)
N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as TFPAM-13 and is used in scientific research for its unique properties.
Mecanismo De Acción
TFPAM-13 selectively activates TRPV1 by binding to a specific site on the channel protein. This binding leads to a conformational change in the protein, which opens the channel and allows calcium ions to flow into the cell. The influx of calcium ions triggers downstream signaling pathways, leading to various physiological effects.
Biochemical and Physiological Effects
TFPAM-13 has been shown to have various biochemical and physiological effects. It has been shown to induce calcium influx in TRPV1-expressing cells, leading to the activation of downstream signaling pathways. This activation of TRPV1 by TFPAM-13 has been shown to induce pain, inflammation, and thermoregulation in animal models. TFPAM-13 has also been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFPAM-13 has several advantages for lab experiments. It is a selective activator of TRPV1, allowing for the specific study of TRPV1 function without interfering with other cellular processes. TFPAM-13 is also stable and easy to synthesize, making it a readily available tool for scientific research. However, TFPAM-13 also has some limitations. Its potency can vary depending on the cell type and experimental conditions, which can complicate data interpretation. TFPAM-13 also has a short half-life, which can limit its usefulness in some experiments.
Direcciones Futuras
TFPAM-13 has several potential future directions for scientific research. It can be used to study the role of TRPV1 in various physiological processes, including pain, inflammation, and thermoregulation. TFPAM-13 can also be used to study the potential anti-cancer effects of TRPV1 activation. Additionally, TFPAM-13 can be modified to improve its potency and selectivity, leading to the development of more effective TRPV1 activators.
Métodos De Síntesis
TFPAM-13 can be synthesized through a multi-step process involving the reaction of 4-aminobenzonitrile with 2,2,3,3-tetrafluoropropylmethanol in the presence of a base. The resulting intermediate is then reacted with isopropylamine to obtain the final product. The purity of TFPAM-13 can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
TFPAM-13 has been used in scientific research as a tool to study the function of transient receptor potential cation channel subfamily V member 1 (TRPV1), a non-selective cation channel that is involved in pain sensation, inflammation, and thermoregulation. TFPAM-13 has been shown to selectively activate TRPV1, leading to calcium influx and subsequent activation of downstream signaling pathways. This activation of TRPV1 by TFPAM-13 has been used to study the role of TRPV1 in various physiological processes, including pain, inflammation, and thermoregulation.
Propiedades
IUPAC Name |
N-propan-2-yl-4-(2,2,3,3-tetrafluoropropoxymethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO2/c1-9(2)19-12(20)11-5-3-10(4-6-11)7-21-8-14(17,18)13(15)16/h3-6,9,13H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQMUWWEPXEURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)COCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)


![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)
![2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)





![(2-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5883406.png)
